molecular formula C9H8BrNO4 B572950 Methyl 2-(2-bromo-5-nitrophenyl)acetate CAS No. 1261682-76-1

Methyl 2-(2-bromo-5-nitrophenyl)acetate

Cat. No. B572950
M. Wt: 274.07
InChI Key: GYGZNFZMPAFWMI-UHFFFAOYSA-N
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Description

“Methyl 2-(2-bromo-5-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8BrNO4 . It has a molecular weight of 274.07 . The IUPAC name for this compound is “methyl 2-(2-bromo-5-nitrophenyl)acetate” and its structure can be represented by the SMILES notation: O=C(OC)CC1=CC(N+=O)=CC=C1Br .


Synthesis Analysis

The synthesis of “Methyl 2-(2-bromo-5-nitrophenyl)acetate” involves the reaction of the combined organic phase with brine, which is then dried over sodium sulfate and concentrated to yield the compound . The yield of this synthesis process is approximately 82% .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-bromo-5-nitrophenyl)acetate” is represented by the formula C9H8BrNO4 . The compound contains a bromine atom (Br), a nitro group (NO2), and an acetate group (CH3COO) attached to a phenyl ring .


Chemical Reactions Analysis

“Methyl 2-(2-bromo-5-nitrophenyl)acetate” is an α-bromo ester . It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs . It is commonly used as a reagent in chemical modification of histidine . In addition, it is also used in the synthesis of coumarins and cis-cyclopropane .

It is recommended to be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2-(2-bromo-5-nitrophenyl)acetate and related compounds have been explored for their potential in synthesizing a range of chemical entities. For instance, the compound has been used in the synthesis of p-Nitrophenyl β-D-Glucopyranosiduronic Acid, which serves as a substrate for assaying β-Glucuronidase activity. The liberated p-nitrophenol from this substrate is measured photocolorimetrically, indicating the enzyme's hydrolytic activity (Kato et al., 1960).
  • Another study discusses the unexpected smiles rearrangement during the borane reduction of 2-aryloxy-2-methylpropionamides, which were derived from 2-nitrophenols. This process gives access to valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).
  • The kinetic reactions of p-Nitrophenyl Acetate with various derivatives have been studied to understand their reaction mechanisms and rates, which are crucial for synthesizing specific compounds (Konakahara et al., 1988).

Intermediate in Synthesis

  • The compound serves as an intermediate in the synthesis of indole derivatives. For example, it is used in the preparation of Indole-2-Acetic Acid Methyl Esters through a series of reactions, showcasing its role in producing complex organic molecules (Modi, Oglesby, & Archer, 2003).

Nitration and Arylation

  • The compound is involved in nitration and arylation reactions, which are fundamental processes in organic synthesis. For instance, the formation of 4-Halo-4-nitrocyclohexa-2,5-dienones upon nitration of related compounds demonstrates the chemical transformations that Methyl 2-(2-bromo-5-nitrophenyl)acetate can undergo (Clewley et al., 1989).

Safety And Hazards

“Methyl 2-(2-bromo-5-nitrophenyl)acetate” should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas in case of a spill or leak .

properties

IUPAC Name

methyl 2-(2-bromo-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGZNFZMPAFWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromo-5-nitrophenyl)acetate

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